Alkyne-ethyl-PEG1-Boc
Description
Alkyne-ethyl-PEG1-t-Butyl ester (CAS: 2100306-55-4) is a polyethylene glycol (PEG) derivative featuring two key functional groups:
- Terminal alkyne: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry for bioconjugation .
- t-Butyl-protected carboxyl group: Stable under basic conditions but readily deprotected under mild acidic conditions (e.g., trifluoroacetic acid) to yield a reactive carboxylic acid for further modifications .
Properties
IUPAC Name |
tert-butyl 3-but-3-ynoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-5-6-8-13-9-7-10(12)14-11(2,3)4/h1H,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVOMDPNTSWTMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301186925 | |
| Record name | Propanoic acid, 3-(3-butyn-1-yloxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-55-4 | |
| Record name | Propanoic acid, 3-(3-butyn-1-yloxy)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-(3-butyn-1-yloxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkyne-ethyl-PEG1-t-Butyl ester can be synthesized through a series of chemical reactions involving the introduction of an alkyne group and the protection of the carboxyl group with a t-butyl group. The synthesis typically involves the following steps:
Introduction of Alkyne Group: The alkyne group is introduced through a reaction with an appropriate alkyne precursor.
Protection of Carboxyl Group: The carboxyl group is protected using a t-butyl protecting group to prevent unwanted reactions during subsequent steps
Industrial Production Methods
In industrial settings, the production of Alkyne-ethyl-PEG1-t-Butyl ester involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and efficient production.
Purification Steps: Including crystallization, distillation, or chromatography to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
Alkyne-ethyl-PEG1-t-Butyl ester undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction forms stable triazole linkages with azide-bearing compounds
Deprotection Reactions: The t-butyl protecting group can be removed under mild acidic conditions to expose the carboxyl group
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Mild Acids: Such as trifluoroacetic acid, used for deprotection of the t-butyl group
Major Products Formed
Triazole Linkages: Formed through CuAAC reactions with azide-bearing compounds.
Free Carboxyl Groups: Exposed after deprotection of the t-butyl group
Scientific Research Applications
Drug Delivery Systems
Alkyne-ethyl-PEG1-t-Butyl ester is utilized in the formulation of drug delivery systems, particularly for poorly soluble drugs. The PEG (polyethylene glycol) component enhances aqueous solubility, improving bioavailability and therapeutic efficacy.
Case Study:
A study demonstrated the use of PEG-based linkers to improve the solubility of anticancer drugs. The incorporation of Alkyne-ethyl-PEG1-t-Butyl ester into drug formulations resulted in enhanced solubility and sustained release profiles .
Bioconjugation
This compound serves as a linker in bioconjugation processes, allowing for the attachment of drugs or imaging agents to biomolecules such as proteins or antibodies.
Case Study:
In a recent study, researchers employed Alkyne-ethyl-PEG1-t-Butyl ester to conjugate therapeutic agents to antibodies targeting cancer cells. The resulting conjugates exhibited improved targeting and reduced off-target effects compared to unconjugated agents .
Surface Modification
The compound is also used for surface modification of nanoparticles and other materials, enhancing their stability and functionality.
Application Example:
Nanoparticles modified with Alkyne-ethyl-PEG1-t-Butyl ester showed increased stability in biological environments and improved interaction with cellular membranes, facilitating better delivery of therapeutic agents .
Mechanism of Action
The primary mechanism of action for Alkyne-ethyl-PEG1-t-Butyl ester involves its participation in click chemistry reactions. The alkyne group reacts with azide-bearing compounds in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for various applications . The PEG spacer enhances solubility and biocompatibility, while the t-butyl protecting group ensures selective reactions by protecting the carboxyl group until deprotection is desired .
Comparison with Similar Compounds
Structural and Physical Properties
- Molecular formula : C₁₁H₁₈O₃
- Molecular weight : 198.3 g/mol .
- Purity : ≥95% (reagent grade) .
- Solubility : Hydrophilic PEG spacer enhances aqueous solubility, though shorter PEG1 chain limits solubility compared to longer PEG analogs .
Functional Group Diversity
Table 1: Key Functional Groups and Reactivity
Key Insights:
- NHS esters (e.g., Alkyne-PEG4-NHS ester) enable direct amine coupling without deprotection, unlike the t-butyl ester requiring acid treatment .
- Disulfide bridges (e.g., Alkyne-PEG1-SS-PEG1-Alkyne) introduce redox sensitivity for targeted drug release in reducing environments (e.g., tumor cells) .
- Boc protection (e.g., this compound) offers orthogonal deprotection (strong acids like TFA) compared to t-butyl esters (mild acids) .
Molecular Weight and Solubility
Table 2: Structural and Solubility Comparison
Key Insights:
- Longer PEG chains (e.g., PEG4) improve aqueous solubility and steric flexibility for biomolecular interactions .
- Biotinylation (e.g., Biotin-PEG4-alkyne) enhances binding to streptavidin, critical for affinity-based assays .
Table 3: Stability and Handling
Key Insights:
Biological Activity
Alkyne-ethyl-PEG1-t-Butyl ester is a specialized chemical compound utilized primarily in bioconjugation and drug delivery applications. This compound features a terminal alkyne group, a polyethylene glycol (PEG) spacer, and a t-butyl protected carboxyl group, making it suitable for click chemistry reactions, particularly with azide-bearing compounds. The unique structure enhances its solubility and biocompatibility, which are critical for biological applications.
Chemical Structure
The chemical formula of Alkyne-ethyl-PEG1-t-Butyl ester is . Its structure can be summarized as follows:
- Alkyne Group : Facilitates click chemistry.
- PEG Spacer : Enhances solubility and flexibility.
- t-Butyl Ester : Protects the carboxylic acid functionality until activation.
The biological activity of Alkyne-ethyl-PEG1-t-Butyl ester is largely attributed to its ability to form stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and produces minimal side products, making it a preferred method in bioconjugation. The resulting triazole bond mimics amide bonds, which helps maintain the biological activity of the conjugated molecules .
Applications in Drug Delivery and Bioconjugation
Alkyne-ethyl-PEG1-t-Butyl ester is particularly useful in:
- Antibody-Drug Conjugates (ADCs) : It allows precise control over linker length, improving therapeutic efficacy.
- Cell Imaging : The stable triazole bond aids in labeling and tracking cells for research purposes.
- Surface Modification : Enhances biocompatibility and reduces protein adsorption on surfaces.
The PEG component significantly increases the water solubility of the conjugated drugs, which can enhance their pharmacokinetic profiles by improving absorption and reducing toxicity .
Case Studies and Research Findings
Recent studies have explored the efficacy of compounds linked via Alkyne-ethyl-PEG1-t-Butyl ester in cancer therapy. For instance, research on L-γ-methyleneglutamic acid amides demonstrated that these compounds could inhibit the growth of several breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) effectively while showing reduced toxicity towards nonmalignant cells (MCF-10A) after 24 to 72 hours of treatment .
Table 1: Summary of Biological Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Treatment Duration | Notes |
|---|---|---|---|---|
| L-GMA 1 | MCF-7 | 10 | 72 hours | Comparable to tamoxifen |
| L-GMA 2 | SK-BR-3 | 8 | 72 hours | Effective against HER2+ cells |
| L-GMA 3 | MDA-MB-231 | 12 | 72 hours | Broad-spectrum efficacy |
| Control | MCF-10A | >50 | 72 hours | Minimal effect observed |
Pharmacokinetics
Pharmacokinetic studies have indicated that compounds linked through Alkyne-ethyl-PEG1-t-butyl ester exhibit favorable tissue distribution. For example, one lead compound showed moderate brain exposure with a half-life of approximately 0.74 hours, indicating potential for central nervous system penetration. This characteristic is crucial for developing therapies targeting brain tumors or other central nervous system conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
